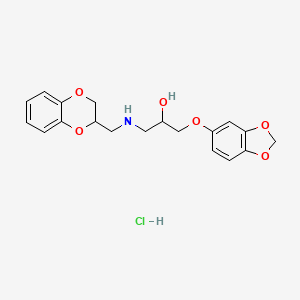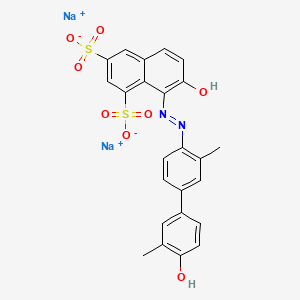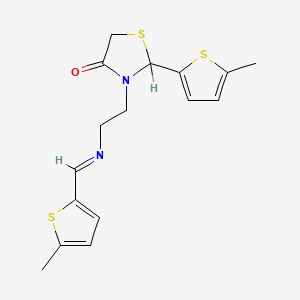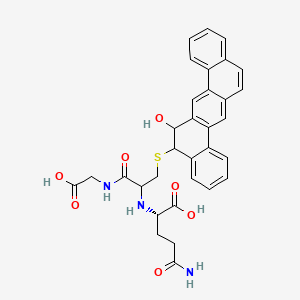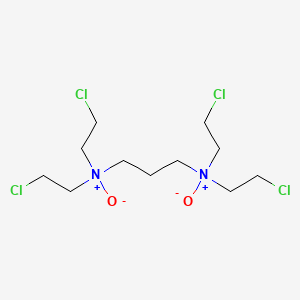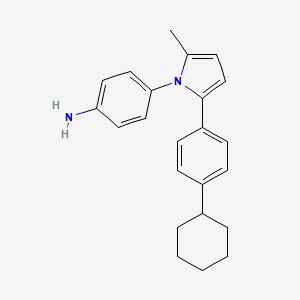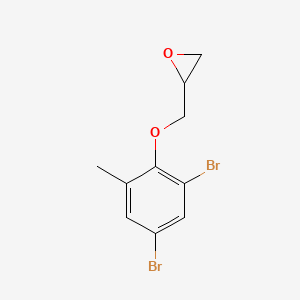
2,4-Dibromo-6-methylphenyl glycidyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-methylphenyl glycidyl ether is an organic compound belonging to the glycidyl ether family. It is characterized by the presence of two bromine atoms, a methyl group, and a glycidyl ether moiety attached to a phenyl ring. This compound is known for its reactivity and versatility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-methylphenyl glycidyl ether typically involves the reaction of 2,4-Dibromo-6-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate halohydrin, which is subsequently dehydrochlorinated to yield the desired glycidyl ether .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous reactors and efficient separation techniques further enhances the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-6-methylphenyl glycidyl ether undergoes various chemical reactions, including:
Nucleophilic substitution: The glycidyl ether moiety can undergo nucleophilic attack, leading to ring-opening reactions.
Oxidation: The phenyl ring can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include various substituted ethers and alcohols.
Oxidation: Products include quinones and other oxidized phenyl derivatives.
Reduction: Products include debrominated phenyl glycidyl ethers.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-methylphenyl glycidyl ether finds applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for epoxide hydrolases.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-methylphenyl glycidyl ether involves the reactivity of its glycidyl ether moiety. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of polymers and other complex molecules. The bromine atoms and methyl group on the phenyl ring can also influence the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl glycidyl ether: Lacks the bromine atoms and methyl group, making it less reactive in certain reactions.
Diethylene glycol diglycidyl ether: Contains two glycidyl ether groups and is used as a reactive diluent in epoxy resins.
Uniqueness
2,4-Dibromo-6-methylphenyl glycidyl ether is unique due to the presence of bromine atoms and a methyl group on the phenyl ring, which enhance its reactivity and versatility in various chemical processes. These structural features make it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
75150-13-9 |
|---|---|
Molekularformel |
C10H10Br2O2 |
Molekulargewicht |
321.99 g/mol |
IUPAC-Name |
2-[(2,4-dibromo-6-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H10Br2O2/c1-6-2-7(11)3-9(12)10(6)14-5-8-4-13-8/h2-3,8H,4-5H2,1H3 |
InChI-Schlüssel |
XQTJZNGNEJLXTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OCC2CO2)Br)Br |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine;octadecanoic acid](/img/structure/B12764405.png)
